Home > Products > Screening Compounds P138618 > 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid -

5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-5328761
CAS Number:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Description: The presence of multiple hydrogen bonding sites in the molecule suggests potential for forming interesting crystal structures and supramolecular assemblies. [, , , , , , , , , ]

Synthetic Organic Chemistry:

  • Description: The carboxylic acid and triazole functionalities provide versatile handles for further synthetic transformations. [, , , , , , , , ]

Materials Science:

  • Description: Triazole-based ligands are valuable in constructing metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. [, ]

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

    Compound Description: 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid is the first synthesized representative of the 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series. [] This compound primarily exists in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer form in solution. []

Rufinamide

    Compound Description: Rufinamide is a triazole derivative antiepileptic drug. [] It is structurally distinct from other marketed antiepileptic medications and has received approval from the European Union and the FDA as an adjunctive therapy for seizures linked to Lennox-Gastaut syndrome. []

1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid

    Compound Description: This compound is an alkaline degradation product of Rufinamide. []

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives

    Compound Description: This series of compounds represents a novel class of selective glycogen synthase kinase-3 (GSK-3) inhibitors. [] They exhibit favorable water solubility and act as ATP-competitive inhibitors of GSK-3. [] These compounds demonstrate a range of in vitro IC50 values against GSK-3, ranging from 0.1 to 10 μM. [] Notably, they effectively modulate glycogen metabolism and induce intracellular β-catenin accumulation in whole-cell assays. [] Their EC50 values for these cellular activities fall between 2 and 18 μM and 4.5–44 μM, respectively. []

5-Methyl-1-(4’-methylphenylsulfonylamino)-1H-[1,2,3]-triazole-4-carboxylic Acid Ethyl Ester

    Compound Description: This compound, along with its analog 5-methyl-1-(phenylsulfonylamino)-1H-[1,2,3]-triazole-4-carboxylic acid ethyl ester, belongs to a class of synthetic 1,2,3-triazole derivatives known for their antiviral, antimicrobial, and antileishmanial properties. []

5-Methyl-1-(phenylsulfonylamino)-1H-[1,2,3]-triazole-4-carboxylic Acid Ethyl Ester

    Compound Description: This compound, an analog of 5-methyl-1-(4’-methylphenylsulfonylamino)-1H-[1,2,3]-triazole-4-carboxylic acid ethyl ester, is part of a group of synthetic 1,2,3-triazole derivatives recognized for their antiviral, antimicrobial, and antileishmanial properties. []

1-Substituted 5-methyl-1H-[1,2,3]-triazole-4-carboxylic Acid

    Compound Description: This family of ligands, featuring diverse substituents at the 1-position, has been utilized in the synthesis and characterization of two new Zn(II) complexes. [] These complexes exhibit solid-state fluorescent emission properties and demonstrate the bidentate coordination behavior of 1-substituted 5-methyl-1H-[1,2,3]-triazole-4-carboxylic acids with Zn(II) centers. []

1-Anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Monohydrate

    Compound Description: This compound is notable for its crystal structure, which exhibits a three-dimensional framework formed through N—H⋯O, O—H⋯O, and O—H⋯N interactions involving the water molecule. []

(het)aryl-1,2,3,6-tetrahydropyridine

    Compound Description: While not a 1,2,3-triazole derivative itself, this compound class represents an essential building block in synthesizing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment. [] Various approaches, such as reducing pyridinium salts, reacting 4-piperidinone with (aryl)arylcarboanions, and conducting (het)arylation reactions of piperidine, are employed to construct these compounds. []

1- and 5-pyridinyl-1H-1,2,3-triazole-4-carboxylates

    Compound Description: These compounds are synthesized by reacting readily available picolinic, nicotinic, and isonicotinic acid esters, along with pyridin-3-amine, with azides and β-ketoesters containing the pyridine ring via cyclocondensation reactions. []

Ethyl 1-phenyl-5-pyridinyl-1H-1,2,3-triazole-4-carboxylates

    Compound Description: These derivatives are efficiently synthesized by reacting ethyl-3-oxo-3-pyridinylpropanoate, derived from the Claisen condensation, with aryl azides in a K2CO3/DMSO system. []

3-Azidopyridine

    Compound Description: This compound serves as a crucial starting material for introducing the pyridine substituent at the 1 position of the 1,2,3-triazole ring. []

1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

    Compound Description: This compound is synthesized through the condensation of 3-azidopyridine with acetoacetic ester under mild conditions. []

Ethyl 1- or 5-(1-methyltetrahydropyridinyl)-1H-1,2,3-triazole-4-carboxylates

    Compound Description: These target compounds are synthesized by quaternizing the nitrogen atom in the pyridine ring of pyridinium salts with methyl iodide in acetone, followed by reduction with sodium borohydride. []

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

    Compound Description: Synthesized from 4-hydroxypiperidine through a convenient four-step process, this compound highlights the feasibility of incorporating a piperidine moiety at the 1 position of the 1H-1,2,3-triazole-4-carboxylate scaffold. []

5-Ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside

    Compound Description: This compound and its derivatives are synthesized through Pd(0)-catalyzed cross-coupling reactions. [] The iodinated key intermediate, when coupled with alkynes, yields 5-alkynylated products. [] Methanolysis of specific intermediates leads to the formation of the title compound and its 5-propynyl derivative. [] Coupling with methyl acrylate results in the E-isomer, albeit in low yield, while another 5-iodo precursor undergoes reduction. []

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

    Compound Description: Synthesized from azidobenzene and ethyl acetylacetate, this compound forms characteristic R22(8) inversion dimers through hydrogen bonding between carboxyl groups. [] Notably, the O—H⋯O hydrogen bond in these dimers exhibits an unusual characteristic: the bonding H atom is significantly shifted towards the acceptor O atom. []

5-Methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate

    Compound Description: Synthesized from 1-azidomethyl-3-nitrobenzene and ethyl acetylacetate, the crystal structure of this compound reveals a near-perpendicular orientation between the triazole and benzene ring planes. [] The molecular packing is stabilized by O—H⋯O hydrogen bonds involving water molecules and weak C—H⋯O interactions. []

1-(2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (6a-6p)

    Compound Description: This series of carboxylic acid derivatives exhibits good in vivo antithrombotic activity. [] These derivatives were synthesized to explore the structure-activity relationships and improve the potency of antithrombotic agents. []

Di-μ-aqua-bis[aqua(5-carboxylato-1H-1,2,3-triazole-4-carboxylic acid-κ2 N3,O4)lithium]

    Compound Description: This lithium complex features a dinuclear structure bridged by two water molecules. [] The lithium ions are coordinated by an N,O-bidentate ligand and three water molecules, forming a distorted square pyramidal geometry. [] The carboxylate groups involved in coordination remain protonated, while the uncoordinated carboxylate is deprotonated. [] The crystal structure is stabilized by O—H⋯O hydrogen bonds between carboxylate groups and other intermolecular hydrogen bonding interactions. []

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

    Compound Description: This compound is synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in ethanol with catalytic hydrochloric acid. []

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

    Compound Description: In the crystal structure of this compound, the planes of the triazole and phenyl rings are nearly perpendicular. [] Intermolecular O—H⋯O and O—H⋯N hydrogen bonds, involving the water molecule as both donor and acceptor, stabilize the crystal packing. []

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1, 2, 3-triazole-4-carboxamide Derivatives

    Compound Description: This series of carboxamide derivatives is synthesized by converting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with various amines. []

Potassium 1H-1,2,3-triazole-4,5-dicarboxylic acid (KH2TDA)

    Compound Description: This compound acts as a versatile building block in constructing metal-organic frameworks (MOFs). [] Its reaction with d10 metal ions, in the presence of auxiliary ligands like 4,4′-bipridine and 4,4′-azobispridine, yields MOFs with diverse three-dimensional structures. [] These MOFs exhibit intriguing topological features, including Schlafli symbols and various connectivity patterns, and hold potential for applications in materials science. []

1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

    Compound Description: Synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions, this compound is structurally confirmed by NMR spectroscopy and X-ray diffraction. [] Further computational studies suggest its potential as both an anti-corrosion agent and an anticancer agent, specifically targeting anaplastic lymphoma kinase (ALK). []

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

    Compound Description: In the molecular structure of this compound, the benzene and triazole rings adopt a dihedral angle of 76.47 (10)°. [] The crystal structure features intermolecular O—H⋯N hydrogen bonds, resulting in the formation of helical chains along the [] direction. []

    Compound Description: This compound is synthesized from 6-aminocoumarin through a series of transformations highlighting the versatility of the amino group in accessing diverse heterocyclic systems, including tetrazoles. []

5‐Methyl‐1‐(2‐oxo‐2H‐chromen‐6‐yl)‐1H‐1,2,3‐triazole‐4‐carboxylic Acid

    Compound Description: This compound is another example derived from 6-aminocoumarin, showcasing the incorporation of the triazole moiety into a coumarin scaffold. []

Bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate

    Compound Description: The crystal structure of this compound, synthesized from azidobenzene and ethyl acetylacetate, is stabilized by O—H⋯O and O—H⋯N hydrogen bonds. []

1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles

    Compound Description: Synthesized from their corresponding 1H-1,2,3-triazole-4-carboxylic acids, these compounds serve as valuable precursors in preparing 2-triazol-4-yl-thieno[2,3-d]pyrimidines, potential anticancer drug candidates. []

2-(triazol-4-yl)-thieno[2,3-d]pyrimidines

    Compound Description: This class of compounds, derived from 1H-1,2,3-triazole-4-carbonitriles, holds promise as potential anticancer drug candidates. [] Their synthesis highlights a strategy for incorporating the triazole motif into a thienopyrimidine scaffold, a common strategy in medicinal chemistry to explore new bioactive compounds.

1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophen-3-yl}ethanone

    Compound Description: This compound features a twisted molecular structure influenced by an intramolecular N—H⋯O hydrogen bond. [] In the crystal lattice, molecules engage in weak π–π interactions between adjacent thiophenyl and triazolyl groups, forming stacks along the a-axis direction. []

Ethyl 2-anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophene-3-carboxylate

    Compound Description: The conformation of this compound is significantly influenced by an intramolecular N—H⋯O hydrogen bond, leading to the formation of an S(6) ring motif. [] The molecule exhibits a twisted geometry, with significant dihedral angles between the toluyl, methyltriazole, thiophene, and phenyl rings. [] Within the crystal structure, molecules stack along the a-axis, engaging in weak aromatic π–π stacking interactions between the thiophene rings. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

    Compound Description: This compound is synthesized by reacting 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol, using concentrated hydrochloric acid as a catalyst. [] The structure of this newly synthesized heterocycle is confirmed using X-ray diffraction and spectral analysis techniques. []

(1-(2,4-Dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methyl Acetates

    Compound Description: This class of compounds, substituted on the nitrogen atom of the quinolinedione moiety with either a propargyl group or a (1-substituted 1H-1,2,3-triazol-4-yl)methyl group, can be synthesized from the corresponding 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones. [] These acetates can be further modified through deacetylation, oxidation to aldehydes or carboxylic acids, demonstrating the versatility of this scaffold for synthetic elaboration. []

3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones

    Compound Description: These compounds, serving as precursors for the synthesis of (1-(2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetates, can be further modified through oxidation to their corresponding aldehydes or carboxylic acids. []

    Compound Description: This reaction leads to the formation of a 1,2,3-triazolyl-carboxamide-1,2,3-thiadiazole hybrid, demonstrating the potential of combining different heterocyclic moieties to explore new chemical spaces and potentially discover new bioactive compounds. []

1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

    Compound Description: This compound features a quinoxaline moiety linked to the 1-position of the 1H-1,2,3-triazole-4-carboxylic acid scaffold. [] Quinoxaline derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including antiviral, antibacterial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, and kinase inhibitory effects. []

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

    Compound Description: The crystal structure of this compound, synthesized via a two-step process involving a Dimroth reaction and an amidation step, reveals the formation of homodimers through N—H⋯N and C—H⋯N hydrogen bonds. [] These dimers are further linked by C—H⋯O interactions, forming ribbons within the extended crystal structure. []

Properties

Product Name

5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxylic acid

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-8(2)12-11(13(17)18)14-15-16(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,17,18)

InChI Key

USFNTQNLZMTUHA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.